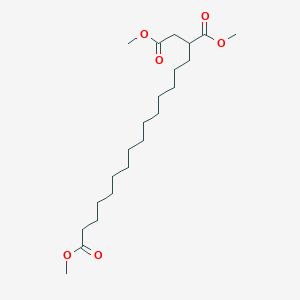
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- is a chemical compound with the molecular formula C17H19NO3. It is known for its unique structural properties, which include a benzene ring, a propanamide group, and hydroxyl and methoxy substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzylamines.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanamide, 4-hydroxy-3-methoxy-: Shares similar structural features but lacks the phenylmethyl group.
Benzenepropanamide, 4-hydroxy-: Lacks both the methoxy and phenylmethyl groups.
Benzenepropanamide, 3-methoxy-: Lacks the hydroxyl and phenylmethyl groups.
Uniqueness
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- is unique due to the presence of both hydroxyl and methoxy groups, as well as the phenylmethyl substituent. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
391609-32-8 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-benzyl-3-(4-hydroxy-3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H19NO3/c1-21-16-11-13(7-9-15(16)19)8-10-17(20)18-12-14-5-3-2-4-6-14/h2-7,9,11,19H,8,10,12H2,1H3,(H,18,20) |
InChI-Schlüssel |
QDETYVJYSRBZKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCC(=O)NCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


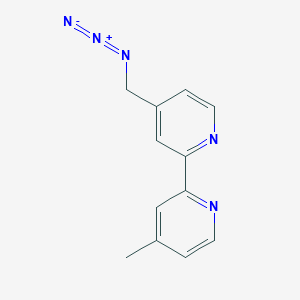
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)
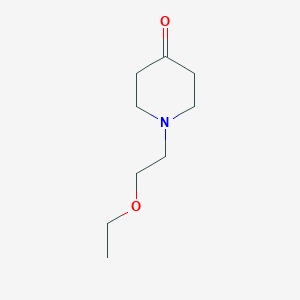
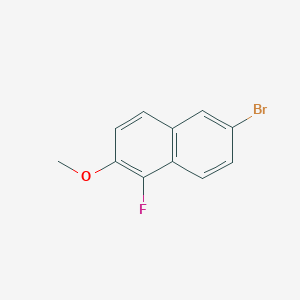
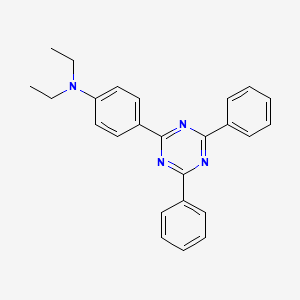
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
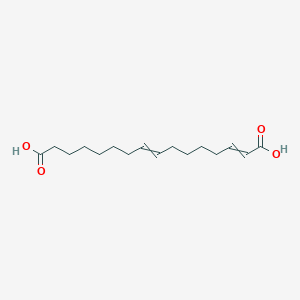
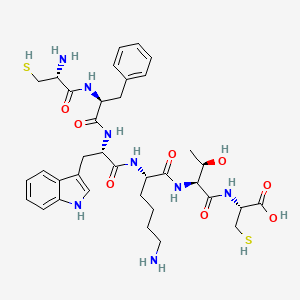
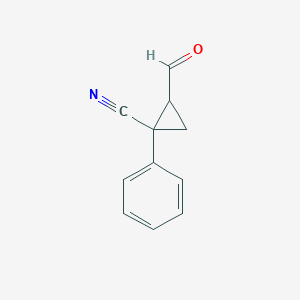
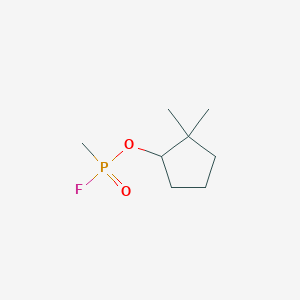
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
